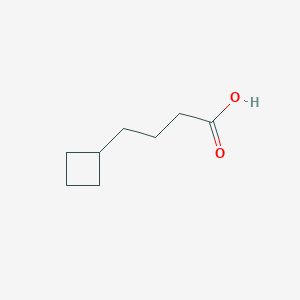

4-Cyclobutylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Cyclobutylbutanoic acid is a chemical compound used for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds has been discussed in the context of metabolic engineering strategies. For instance, Clostridium tyrobutyricum has been engineered to improve n-butanol and butyrate production from various substrates .Chemical Reactions Analysis

The chemical reactions involving similar compounds typically involve molecular hydrogen as the reducing agent. These reactions can be promoted by both heterogeneous and homogeneous catalysts .Scientific Research Applications

Synthesis and Chemical Reactions

Facile Synthesis of 4-Methylenebutanolides : The study by Yu et al. (2014) describes a method for the synthesis of 2-methylenecyclobutanones, which can undergo Baeyer–Villiger oxidation to produce 4-methylenebutanolides. This process involves the use of cyclobutanone and demonstrates the potential of 4-cyclobutyl compounds as building blocks in chemical synthesis (Yu et al., 2014).

Polymerization and Material Science : Zhang et al. (2013) report the synthesis and characterization of functional poly(4-hydroxybutyrate) using cyclobutane derivatives. This research highlights the application of such compounds in developing materials with controlled degradation properties (Zhang et al., 2013).

Synthesis of Cyclobutane Motifs in Natural Products : Wang and Lu (2018) discuss methods for assembling cyclobutane motifs in the synthesis of complex natural products. This research underscores the importance of cyclobutane derivatives in the field of organic chemistry and drug discovery (Wang & Lu, 2018).

Biochemical and Environmental Applications

Biochemical Effects in Mitochondrial Reactions : Senior and Sherratt (1968) explored the effects of cyclobutane-related compounds on mitochondrial reactions. This study provides insight into the biochemical interactions and potential medical applications of cyclobutane derivatives (Senior & Sherratt, 1968).

Environmental Chemistry and Atmospheric Studies : Praplan et al. (2012) used a cyclobutyl methyl ketone model to study the oxidation mechanism of pinonic acid, which is derived from α-pinene. This research is crucial for understanding atmospheric chemistry and the environmental impact of such compounds (Praplan et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

The field of chemical theory and computation is advancing rapidly, with the development of high-performance computational facilities and artificial intelligence approaches. The future may see more detailed databases, effective data sharing strategies, and deep learning workflows . In addition, the catalytic reduction of carboxylic acid derivatives has seen rapid development in recent years .

properties

IUPAC Name |

4-cyclobutylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-8(10)6-2-5-7-3-1-4-7/h7H,1-6H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXYADVJHCGXIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2589037.png)

![2-Chloro-N-[[(2S,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-yl]methyl]acetamide](/img/structure/B2589046.png)

![2-Chloro-N-[3-(1-propan-2-yltetrazol-5-yl)phenyl]propanamide](/img/structure/B2589048.png)

![Tert-butyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate](/img/structure/B2589059.png)